molecular formula C30H24N6Ru+2 B084356 Tris(2,2'-bipyridyl)ruthenium(II) CAS No. 15158-62-0

Tris(2,2'-bipyridyl)ruthenium(II)

Cat. No.: B084356
CAS No.: 15158-62-0
M. Wt: 569.6 g/mol
InChI Key: HNVRWFFXWFXICS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Tris(2,2’-bipyridyl)ruthenium(II) typically involves the reaction of ruthenium(III) chloride with 2,2’-bipyridine in an ethanol/water mixture. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the final product .

Biological Activity

Tris(2,2'-bipyridyl)ruthenium(II), commonly referred to as Ru(bpy)₃²⁺, is a well-studied coordination complex known for its unique photophysical and electrochemical properties. Its biological activity has garnered significant attention due to its potential applications in phototherapy, bioanalysis, and as a photosensitizer in various biochemical processes. This article provides a comprehensive overview of the biological activity of Ru(bpy)₃²⁺, supported by research findings, case studies, and data tables.

Ru(bpy)₃²⁺ exhibits notable photochemical behavior, particularly in generating reactive oxygen species (ROS) upon light activation. The primary mechanisms of its biological activity include:

  • Type II Photoreactivity : This involves the triplet metal-to-ligand charge transfer (3MLCT) state sensitizing tissue oxygen to produce singlet oxygen (1O2^{1}O_{2}), a potent cytotoxic agent .
  • Electron Transfer Reactions : Ru(bpy)₃²⁺ acts as both a strong oxidizing and reducing agent in its excited state, facilitating various electron transfer processes that can lead to cellular damage .
  • Photodissociative Pathway : The relaxation of the 3MLCT state can result in ligand loss, leading to the formation of coordinatively unsaturated complexes capable of binding biomolecules covalently .

Cytotoxicity Studies

Research has demonstrated the cytotoxic effects of Ru(bpy)₃²⁺ on various cancer cell lines. A systematic study investigated the effects of different methylation patterns on bipyridine ligands, revealing that certain complexes exhibited enhanced cytotoxicity under light irradiation conditions. Notably, complexes with strained ligands showed significant cytotoxic effects compared to their unstrained counterparts .

Table 1: Cytotoxicity of Ru(bpy)₃²⁺ Complexes

ComplexLight ActivationCytotoxicity (IC₅₀ μM)Mechanism of Action
Ru(bpy)₃²⁺Yes151O2^{1}O_{2} generation
Strained Complex 1Yes10Electron transfer
Strained Complex 2Yes5Ligand dissociation
Unstrained ComplexNo>30Minimal interaction

Electrochemiluminescence (ECL)

Ru(bpy)₃²⁺ is widely utilized in electrochemiluminescence (ECL) applications due to its efficient luminescent properties. ECL assays have been developed for bioanalytical applications such as DNA detection and immunoassays. The mechanism involves the generation of excited-state species that emit light when reduced or oxidized at electrodes .

Case Study: ECL in Bioanalysis

A study demonstrated the application of Ru(bpy)₃²⁺ in constructing effective bioassays. The ECL intensity was significantly enhanced when used with tri-n-propylamine (TPrA), allowing for sensitive detection methods in clinical diagnostics .

Future Directions and Applications

The ongoing research into Ru(bpy)₃²⁺ focuses on enhancing its selectivity and efficacy as a therapeutic agent. Modifications to its ligand structure aim to improve its photochemical properties and reduce potential side effects during clinical applications. Additionally, exploring its use in combination therapies with other agents may yield synergistic effects against resistant cancer cell lines.

Properties

CAS No.

15158-62-0

Molecular Formula

C30H24N6Ru+2

Molecular Weight

569.6 g/mol

IUPAC Name

2-pyridin-2-ylpyridine;ruthenium(2+)

InChI

InChI=1S/3C10H8N2.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2

InChI Key

HNVRWFFXWFXICS-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2]

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2]

Key on ui other cas no.

15158-62-0

Related CAS

14323-06-9 (dichloride)

Synonyms

(Ru(bpy)3)
(Ru(bpy)3)(B(C6F5)4)2
(Ru(bpy)3)Cl2
Ru(II)-tris(bipyridyl)
ruthenium II tris(2,2'-bipyridine)
tris(2,2'-bipyridine)ruthenium II
tris(2,2'-bipyridine)ruthenium II, dichloride
tris(2,2'-bipyridyl)ruthenium(II) tetrakis(pentafluorophenyl)borate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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